

# An In-depth Technical Guide to Pent-1-yn-3-ol

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## Compound of Interest

Compound Name: **1-Pentyn-3-ol**

Cat. No.: **B1209153**

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This technical guide provides comprehensive information on pent-1-yn-3-ol, including its chemical identifiers, physicochemical properties, representative synthetic protocols, and key relationships. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

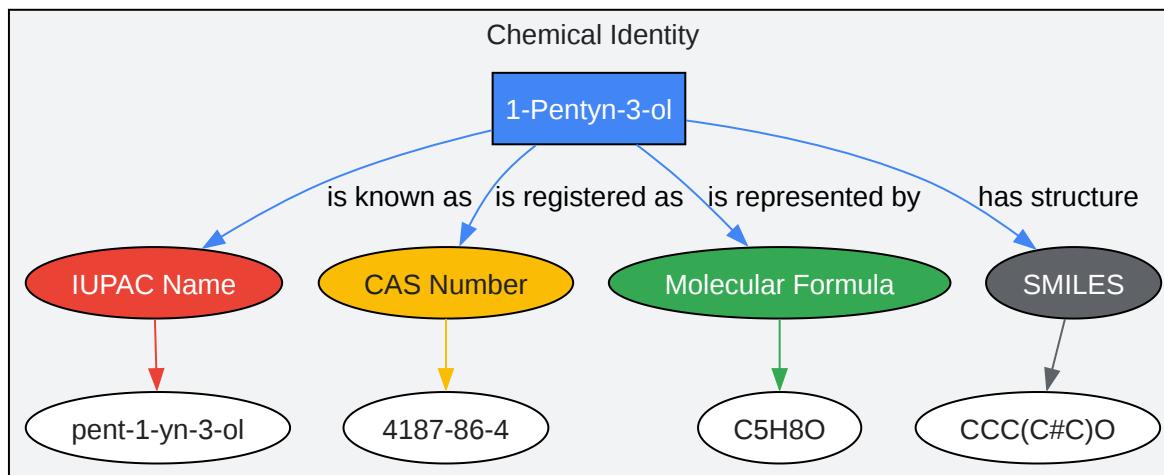
## Chemical Identity and Synonyms

The officially recognized IUPAC name for the compound is pent-1-yn-3-ol.<sup>[1][2][3]</sup> It is also known by several synonyms, which are frequently encountered in literature and chemical databases.

Common Synonyms:

- **1-Pentyn-3-ol**<sup>[1][4]</sup>
- Ethylethynylcarbinol<sup>[3][4][5]</sup>
- Pentynol<sup>[4]</sup>
- 3-Hydroxy-1-pentyne<sup>[4]</sup>
- (RS)-**1-Pentyn-3-ol**<sup>[4]</sup>

The relationship between the common name, IUPAC name, and other key identifiers is illustrated in the diagram below.



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Figure 1: Key identifiers for pent-1-yn-3-ol.

## Physicochemical Properties

The following table summarizes the key quantitative physical and chemical properties of pent-1-yn-3-ol.

| Property          | Value                           | Reference(s)  |
|-------------------|---------------------------------|---|
| Molecular Weight  | 84.12 g/mol                     | <a href="#">[1]</a> <a href="#">[6]</a>                     |
| Molecular Formula | C <sub>5</sub> H <sub>8</sub> O | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Density           | 0.975 g/mL at 25 °C             | <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Boiling Point     | 124 °C                          | <a href="#">[8]</a>   |
| Flash Point       | 29 °C (84.2 °F) - closed cup    | <a href="#">[6]</a>   |
| Refractive Index  | n <sub>20/D</sub> 1.434         | <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Vapor Density     | 1 (vs air)                      | <a href="#">[4]</a> <a href="#">[6]</a>                     |
| Water Solubility  | Slightly soluble                | <a href="#">[7]</a> <a href="#">[8]</a>                     |
| pKa               | 13.28 ± 0.20 (Predicted)        | <a href="#">[4]</a>   |
| Appearance        | Clear yellow liquid             | <a href="#">[4]</a>   |
| CAS Number        | 4187-86-4                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a> |
| EC Number         | 224-063-0                       | <a href="#">[6]</a>   |

## Experimental Protocols

While a specific protocol for the synthesis of **1-pentyn-3-ol** was not detailed in the surveyed literature, a representative procedure for the asymmetric reduction of an alkynyl ketone to the corresponding alkynyl alcohol is provided below. This protocol, adapted from the synthesis of (R)-(+)-1-octyn-3-ol, illustrates a common and effective method for preparing chiral propargyl alcohols.[\[9\]](#)

### Representative Protocol: Asymmetric Reduction of an Alkynyl Ketone

This procedure describes the asymmetric reduction of 1-octyn-3-one using B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) derived from (+)- $\alpha$ -pinene. A similar approach can be adapted for the synthesis of enantiomerically enriched pent-1-yn-3-ol from 1-pentyn-3-one.

### Materials:

- 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF)
- (+)- $\alpha$ -Pinene (distilled from LiAlH<sub>4</sub> before use)
- 1-Pentyn-3-one (or other suitable alkynyl ketone)
- Propionaldehyde (freshly distilled)
- 3 M aqueous Sodium Hydroxide (NaOH)
- 30% Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>)
- Ethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

**Procedure:**

- Preparation of the Reducing Agent:
  - Charge a flame-dried, nitrogen-purged flask with a 0.5 M THF solution of 9-BBN.
  - Add (+)- $\alpha$ -pinene (1.1 equivalents).
  - Reflux the solution for 4 hours to form the B-3-pinanyl-9-borabicyclo[3.3.1]nonane reducing agent.
  - Remove excess  $\alpha$ -pinene and THF under vacuum.
- Asymmetric Reduction:
  - Cool the flask containing the neat reducing agent to 0 °C in an ice bath.
  - Add the alkynyl ketone (e.g., 1-pentyn-3-one) to the flask.
  - Allow the reaction to warm to room temperature and stir for approximately 8 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer

### Chromatography (TLC).[\[9\]](#)

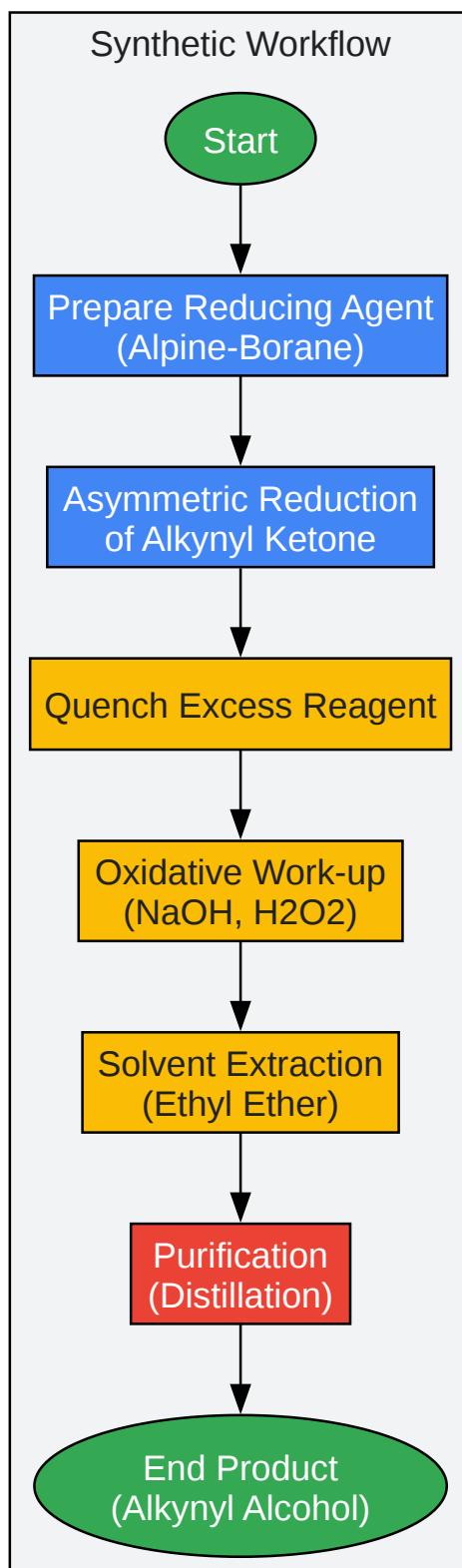
- Quenching and Work-up:

- Destroy the excess reducing agent by adding freshly distilled propionaldehyde and stirring for 1 hour at room temperature.
- Remove the liberated  $\alpha$ -pinene under vacuum.
- Add THF, followed by 3 M aqueous NaOH.
- Carefully add 30%  $\text{H}_2\text{O}_2$  dropwise, maintaining the temperature between 40–50°C.  
Caution: This oxidation is exothermic.[\[9\]](#)
- After the oxidation is complete (approx. 3 hours), transfer the mixture to a separatory funnel.

- Extraction and Purification:

- Extract the aqueous layer with ethyl ether (3 portions).
- Combine the organic layers and dry with anhydrous magnesium sulfate.
- Filter the solution and concentrate by rotary evaporation.
- Purify the resulting oil by distillation under reduced pressure to yield the final alkynyl alcohol product.

The general workflow for this synthetic protocol is outlined in the diagram below.



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Figure 2: General workflow for the asymmetric synthesis of an alkynyl alcohol.

## Biological Activity and Applications

Pent-1-yn-3-ol itself is primarily used as a pharmaceutical intermediate and a reagent in organic synthesis.<sup>[4][7]</sup> While specific biological signaling pathways involving this exact molecule are not extensively documented in the reviewed literature, related unsaturated alcohols have shown various biological activities. For example, 1-octen-3-ol, known as mushroom alcohol, exhibits antimicrobial activity against both bacteria and fungi.<sup>[10]</sup> Its mechanism is suggested to involve changing the permeability of the cell membrane.<sup>[10]</sup> Other studies on essential oil constituents have shown that various terpene alcohols possess antimalarial and broad-spectrum antimicrobial properties.<sup>[11]</sup> These findings suggest that the class of small, unsaturated alcohols to which pent-1-yn-3-ol belongs is of interest in the study of biologically active compounds.

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